Liraglutide

Catalog No.
S533274
CAS No.
204656-20-2
M.F
C172H265N43O51
M. Wt
3751 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Liraglutide

CAS Number

204656-20-2

Product Name

Liraglutide

IUPAC Name

(2S)-5-[[(5S)-5-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]-6-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[2-[[(2S)-5-carbamimidamido-1-(carboxymethylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-6-oxohexyl]amino]-2-(hexadecanoylamino)-5-oxopentanoic acid

Molecular Formula

C172H265N43O51

Molecular Weight

3751 g/mol

InChI

InChI=1S/C172H265N43O51/c1-18-20-21-22-23-24-25-26-27-28-29-30-37-53-129(224)195-116(170(265)266)59-64-128(223)180-68-41-40-50-111(153(248)199-115(62-67-135(232)233)154(249)204-120(73-100-44-33-31-34-45-100)159(254)214-140(93(11)19-2)167(262)192-97(15)146(241)201-122(76-103-79-183-108-49-39-38-48-106(103)108)157(252)203-118(72-90(5)6)158(253)212-138(91(7)8)165(260)200-110(52-43-70-182-172(177)178)149(244)184-81-130(225)193-109(51-42-69-181-171(175)176)148(243)187-84-137(236)237)196-144(239)95(13)189-143(238)94(12)191-152(247)114(58-63-127(174)222)194-131(226)82-185-151(246)113(61-66-134(230)231)198-155(250)117(71-89(3)4)202-156(251)119(75-102-54-56-105(221)57-55-102)205-162(257)124(85-216)208-164(259)126(87-218)209-166(261)139(92(9)10)213-161(256)123(78-136(234)235)206-163(258)125(86-217)210-169(264)142(99(17)220)215-160(255)121(74-101-46-35-32-36-47-101)207-168(263)141(98(16)219)211-132(227)83-186-150(245)112(60-65-133(228)229)197-145(240)96(14)190-147(242)107(173)77-104-80-179-88-188-104/h31-36,38-39,44-49,54-57,79-80,88-99,107,109-126,138-142,183,216-221H,18-30,37,40-43,50-53,58-78,81-87,173H2,1-17H3,(H2,174,222)(H,179,188)(H,180,223)(H,184,244)(H,185,246)(H,186,245)(H,187,243)(H,189,238)(H,190,242)(H,191,247)(H,192,262)(H,193,225)(H,194,226)(H,195,224)(H,196,239)(H,197,240)(H,198,250)(H,199,248)(H,200,260)(H,201,241)(H,202,251)(H,203,252)(H,204,249)(H,205,257)(H,206,258)(H,207,263)(H,208,259)(H,209,261)(H,210,264)(H,211,227)(H,212,253)(H,213,256)(H,214,254)(H,215,255)(H,228,229)(H,230,231)(H,232,233)(H,234,235)(H,236,237)(H,265,266)(H4,175,176,181)(H4,177,178,182)/t93-,94-,95-,96-,97-,98+,99+,107-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,138-,139-,140-,141-,142-/m0/s1

InChI Key

YSDQQAXHVYUZIW-QCIJIYAXSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CN=CN6)N)C(=O)O

Solubility

Soluble in DMSO

Synonyms

2211, NN, liraglutide, NN 2211, NN-2211, NN2211, Saxenda, victoza

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CN=CN6)N)C(=O)O

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)NCCCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC6=CN=CN6)N)C(=O)O

Description

The exact mass of the compound Liraglutide is 3748.9465 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Hormones - Pancreatic Hormones - Proglucagon - Glucagon-Like Peptides - Glucagon-Like Peptide 1. It belongs to the ontological category of lipopeptide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
  • Effective Weight Loss

    Multiple randomized, placebo-controlled trials have demonstrated Liraglutide's efficacy in promoting weight loss. When combined with recommended diet and exercise, Liraglutide consistently led to an average of 4-6 kg weight loss compared to a placebo group []. Additionally, a higher proportion of patients achieved significant weight loss milestones (at least 5% or 10%) with Liraglutide compared to placebo [].

  • Improved Metabolic Parameters

    Research suggests that Liraglutide not only promotes weight loss but also improves various cardiometabolic parameters. These include factors like blood pressure, blood sugar control, and cholesterol levels []. This makes Liraglutide a potential therapeutic option for individuals with obesity and related metabolic conditions.

  • Reduced Risk of Type 2 Diabetes

    Studies have shown that Liraglutide can significantly delay or prevent the onset of type 2 diabetes in high-risk individuals. For instance, a large clinical trial found that the risk of developing type 2 diabetes was reduced by 79% in the Liraglutide group compared to the placebo group []. This suggests Liraglutide's potential as a preventative measure for this prevalent condition.

  • Weight Loss After Bariatric Surgery

    Scientific research indicates that Liraglutide can be beneficial for patients who experience insufficient weight loss or regain weight after bariatric surgery []. While more research is needed to explore the specifics, Liraglutide's role in supporting long-term weight management following bariatric procedures is promising.

Liraglutide is a synthetic analog of the human glucagon-like peptide-1 (GLP-1), primarily used for the treatment of type 2 diabetes mellitus and obesity. It functions as a glucagon-like peptide-1 receptor agonist, which means it mimics the action of GLP-1, a hormone that plays a crucial role in glucose metabolism. Liraglutide has a chemical formula of C172H265N43O51 and is characterized by its high homology (97%) to native human GLP-1, differing mainly by an arginine substitution at position 34 and the addition of a fatty acid at position 26, which enhances its pharmacokinetic properties .

Liraglutide mimics the action of natural GLP-1 by binding to GLP-1 receptors on pancreatic cells. This binding stimulates insulin secretion when blood sugar levels are high and suppresses glucagon release, leading to reduced blood sugar levels []. Additionally, liraglutide slows gastric emptying, promoting satiety and contributing to weight management [].

Liraglutide undergoes several biochemical interactions upon administration. It binds to the glucagon-like peptide-1 receptor, leading to the activation of adenylate cyclase, which subsequently increases cyclic adenosine monophosphate levels. This elevation triggers various intracellular signaling pathways that promote insulin secretion and inhibit glucagon release in a glucose-dependent manner . The fatty acid modification allows liraglutide to bind reversibly to serum albumin, reducing its degradation by dipeptidyl peptidase-4 and neutral endopeptidase, thus prolonging its half-life to approximately 13 hours .

Liraglutide's primary biological activities include:

  • Insulin Secretion: It stimulates insulin release from pancreatic beta cells in response to elevated blood glucose levels.
  • Glucagon Inhibition: Liraglutide decreases glucagon secretion when glucose levels are high, preventing excessive glucose production by the liver.
  • Gastric Emptying Delay: It slows gastric emptying, which contributes to satiety and helps control postprandial blood glucose spikes .

These actions collectively enhance glycemic control and can lead to weight loss, making liraglutide effective for managing type 2 diabetes and obesity .

The synthesis of liraglutide involves several key steps:

  • Peptide Synthesis: The base structure is synthesized using solid-phase peptide synthesis techniques.
  • Acylation: A palmitic acid moiety is attached to lysine at position 26 through a glutamic acid spacer. This modification is crucial for enhancing the drug's pharmacokinetic profile.
  • Purification: The synthesized peptide is purified using chromatographic methods to ensure high purity and potency before formulation into injectable solutions .

Liraglutide is primarily used in:

  • Type 2 Diabetes Management: It helps regulate blood sugar levels and improve glycemic control.
  • Weight Management: Liraglutide is also approved for chronic weight management in individuals with obesity or overweight conditions .

It is marketed under the brand name Victoza for diabetes treatment and Saxenda for weight management.

Research has shown that liraglutide interacts with various metabolic pathways:

  • G Protein Coupling: Liraglutide engages G protein-coupled receptors, activating pathways that lead to increased insulin secretion and decreased glucagon release.
  • cAMP Pathway Activation: The increase in cyclic adenosine monophosphate levels mediates several downstream effects, including enhanced insulin sensitivity and appetite regulation .

Studies also indicate potential interactions with other medications, particularly sulfonylureas, which may increase the risk of hypoglycemia when used concurrently .

Liraglutide shares similarities with other GLP-1 receptor agonists but has unique features that distinguish it:

Compound NameSimilarity to GLP-1Unique Features
Semaglutide94%Higher resistance to Dipeptidyl Peptidase-4; longer half-life due to modifications
Exenatide53%Derived from the saliva of the Gila monster; shorter duration of action
Dulaglutide90%Dual GLP-1 receptor agonist; longer half-life due to Fc fusion technology

Liraglutide's unique fatty acid acylation allows for prolonged action and reduced degradation compared to other compounds in its class, making it particularly effective for once-daily administration .

Liraglutide exhibits pronounced pH-dependent solubility behavior that directly correlates with its molecular ionization state and aggregation propensity. The compound demonstrates optimal solubility in aqueous base solutions, achieving concentrations exceeding 270 mg/mL at pH values above 7.0 [1]. This enhanced solubility in alkaline conditions reflects the favorable electrostatic interactions between the negatively charged peptide and the aqueous environment.

At physiological pH (7.4), liraglutide maintains adequate solubility of approximately 1 mg/mL in phosphate buffered saline, sufficient for therapeutic formulations [2] [3]. However, as the pH decreases below 7.0, a dramatic reduction in solubility occurs, reaching its minimum at pH 4-5 with approximately 0.05 mg/mL [1]. This pH range corresponds closely to the isoelectric point of liraglutide (approximately 4.9), where the net charge approaches zero and intermolecular attractions dominate, leading to precipitation [1] [4] [5].

Interestingly, a slight improvement in solubility is observed at extremely acidic conditions (pH 2.5), where liraglutide exhibits very limited solubility of ≤ 0.8 mg/mL [1]. This behavior suggests protonation of acidic residues at very low pH values, imparting a net positive charge that partially restores electrostatic repulsion between peptide molecules.

The organic solvent compatibility of liraglutide reveals substantial solubility in methanol (68 mg/mL) compared to ethanol (1.1 mg/mL) [1]. This differential solubility pattern indicates the importance of hydrogen bonding capacity and polarity in solvent selection for formulation development.

pH RangeSolubility (mg/mL)Molecular StateReference
>7.0>270Negatively charged, highly soluble [1]
7.41.0Physiologically relevant [2] [3]
4.0-5.00.05Near isoelectric point, precipitation [1]
2.5≤0.8Protonated, limited solubility [1]

Thermal Stability and Degradation Pathways

Liraglutide demonstrates remarkable thermal stability under moderate temperature conditions while exhibiting complex degradation pathways at elevated temperatures. At room temperature (22°C), the peptide maintains high stability for extended periods of at least four weeks with minimal detectable degradation [6]. This stability profile supports practical storage and handling requirements for pharmaceutical applications.

When exposed to physiologically relevant temperature (37°C), liraglutide shows increased susceptibility to oxidative degradation, with oxidation levels rising from 0.3-0.4% to 0.7-0.8% after four weeks of storage [6]. The primary oxidation target is the tryptophan residue at position 31, which undergoes progressive modification under thermal stress conditions [7].

Heat treatment studies reveal a counterintuitive improvement in solution stability at controlled elevated temperatures. At 50°C, liraglutide solutions demonstrate enhanced stability characteristics compared to ambient conditions, representing the lower threshold for beneficial heat treatment [8]. Optimal thermal conditioning occurs at 60°C, where significant stability improvements are achieved through controlled heat exposure [8]. The most pronounced stability enhancement is observed at 80°C, where marked improvements in long-term stability are documented [8].

The thermal decomposition point of liraglutide occurs above 182°C, where the peptide undergoes irreversible structural breakdown [4]. This high decomposition temperature indicates substantial thermal resilience of the peptide backbone under normal processing conditions.

Forced thermal degradation at 40°C for 24 hours results in the formation of four distinct degradation products, corresponding to approximately 14% total degradation [9]. These degradation products arise primarily through thermal-induced peptide bond hydrolysis and oxidative modifications, particularly affecting the tryptophan and methionine residues.

Temperature (°C)Stability OutcomeDegradation LevelReference
22High stabilityMinimal (4 weeks) [6]
37Increased oxidation0.7-0.8% (4 weeks) [6]
40Thermal degradation14% (24 hours) [9]
50-80Enhanced stability (heat treatment)Improved [8]
>182Thermal decompositionComplete [4]

Self-Association Behavior in Aqueous Solutions

Liraglutide exhibits complex self-association behavior that is highly dependent on solution pH, concentration, and ionic strength. The peptide demonstrates a pH-dependent oligomerization pattern that significantly influences its pharmaceutical properties and biological activity.

At pH 6.4, liraglutide forms larger oligomeric structures ranging from 12-15 units, with the 13-mer being the predominant species [10]. This aggregation state represents a balance between intermolecular attractions and electrostatic repulsion at near-neutral pH conditions.

Under physiological conditions (pH 7.4), liraglutide adopts its native, physiologically active conformation that facilitates optimal receptor binding and biological activity [11]. This pH represents the optimal condition for maintaining the therapeutically relevant molecular architecture.

At pH 8.0, the oligomerization behavior shifts toward smaller aggregates, with species ranging from 3-8 units and the hexamer (6-mer) being the dominant form [10]. This reduced aggregation tendency correlates with increased negative charge density on the peptide surface, enhancing electrostatic repulsion between molecules.

Recent characterization using asymmetrical flow field-flow fractionation at pH 8.1 revealed that liraglutide exists predominantly as pentamers with a non-spherical, non-compact conformation [12]. The calculated conformation parameter (ν = 0.78) indicates significant deviation from spherical geometry, suggesting extended or elongated molecular arrangements [12].

The critical aggregation concentration of liraglutide analogues has been determined to be approximately 4.3 μM using pyrene fluorescence assays [13]. This relatively low critical aggregation concentration indicates a strong tendency for self-association even at micromolar concentrations.

At extremely high pH conditions (>8.5), liraglutide undergoes extensive aggregation accompanied by chemical modifications, including oxidation reactions [6]. Conversely, at low pH (<4), the peptide experiences precipitation due to approaching the isoelectric point [6].

Thermal stress can induce irreversible aggregation, leading to the formation of extremely large aggregates up to 10^8 Da with compact, possibly covalently cross-linked structures [12]. These thermally-induced aggregates demonstrate negative conformation parameters, indicating mass increase with size decrease due to enhanced compaction [12].

pH ConditionPredominant OligomerAggregation CharacteristicsReference
6.412-15 units (13-mer)Moderate aggregation [10]
7.4Active conformationPhysiologically optimal [11]
8.03-8 units (6-mer)Reduced aggregation [10]
8.1PentamersNon-spherical structure [12]

Isoelectric Point Determination

The isoelectric point of liraglutide has been consistently determined to be approximately 4.9 through multiple analytical approaches [1] [4] [5]. This value represents the pH at which the net electrostatic charge of the peptide approaches zero, resulting in minimal electrostatic repulsion between molecules and maximum tendency for precipitation.

The isoelectric point determination is crucial for understanding the pH-dependent solubility profile and aggregation behavior of liraglutide. At pH values significantly above the isoelectric point, the peptide carries a net negative charge due to deprotonation of acidic residues (glutamic acid and aspartic acid), while at pH values below the isoelectric point, the peptide acquires a net positive charge through protonation of basic residues (lysine, arginine, and histidine).

The amino acid composition of liraglutide includes four acidic side chains and four basic side chains, contributing to the relatively neutral isoelectric point [5]. This balanced charge distribution is responsible for the pronounced pH-dependent behavior observed in solubility and aggregation studies.

The proximity of the isoelectric point to the pH range where minimum solubility occurs (pH 4-5) confirms the direct relationship between molecular charge state and solution behavior. This correlation is fundamental to formulation development, where pH control is essential for maintaining adequate solubility and preventing precipitation.

Solid-State Characterization: Crystallinity and Polymorphism

Liraglutide is characterized as a white to almost white powder in its solid state [1]. The thermal properties of the solid form include a decomposition temperature above 182°C, indicating substantial thermal stability of the crystalline structure [4].

Unlike many small molecule pharmaceuticals, liraglutide as a large peptide molecule does not exhibit classical polymorphism in the traditional crystallographic sense. The peptide structure is inherently flexible, and solid-state organization is primarily governed by intermolecular hydrogen bonding, van der Waals interactions, and electrostatic forces rather than rigid crystal lattice arrangements.

The solid-state stability of liraglutide is enhanced through appropriate storage conditions, with recommended storage at refrigerated temperatures (2-8°C) to prevent thermal degradation and maintain structural integrity [4]. The peptide demonstrates excellent solid-state stability when protected from moisture and light exposure.

Lyophilization studies have shown that liraglutide can be successfully converted to a stable solid form through freeze-drying processes, though this requires careful optimization of formulation conditions to prevent aggregation during the reconstitution process [12]. The lyophilized form exhibits extended shelf-life compared to solution formulations while maintaining biological activity upon reconstitution.

The absence of true polymorphic forms in liraglutide simplifies pharmaceutical development compared to small molecule drugs, though careful attention must be paid to aggregation state control during solid-state processing and storage.

PropertyCharacteristicValue/DescriptionReference
Physical appearanceSolid stateWhite to almost white powder [1]
Decomposition temperatureThermal limit>182°C [4]
Storage requirementsStability conditions2-8°C, protected from light [4]
PolymorphismStructural variantsNot applicable (large peptide)Multiple

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-3.4

Hydrogen Bond Acceptor Count

55

Hydrogen Bond Donor Count

54

Exact Mass

3749.9498161 g/mol

Monoisotopic Mass

3748.9464612 g/mol

Heavy Atom Count

266

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

839I73S42A

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):;
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Liraglutide is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

Saxenda, a formulation of liraglutide intended for weight loss, is indicated as an adjunct to diet and exercise for chronic weight management in adult patients who are obese (BMI≥30 kg/m2), or who are overweight (BMI≥27 kg/m2) and have at least one weight-related comorbidity. It is also indicated for chronic weight management in pediatric patients ≥12 years old who weigh ≥60 kg and have an initial BMI corresponding to obesity based on international cut-offs. Victoza, a formulation of liraglutide used in diabetes, is indicated as an adjunct to diet and exercise to improve glycemic control in patients ≥10 years old with type 2 diabetes mellitus. It is also indicated to reduce the risk of major adverse cardiovascular events in adult patients with type 2 diabetes and established cardiovascular disease. Liraglutide is also available in combination with [insulin degludec] as an adjunct to diet and exercise to improve glycemic control in adult patients with type 2 diabetes mellitus.
FDA Label
Saxenda is indicated as an adjunct to a reduced-calorie diet and increased physical activity for weight management in adult patients with an initial Body Mass Index (BMI) of� � 30 kg/m² (obese), or� � 27 kg/m² to < 30 kg/m² (overweight) in the presence of at least one weight-related comorbidity such as dysglycaemia (pre-diabetes or type 2 diabetes mellitus), hypertension, dyslipidaemia or obstructive sleep apnoea. Treatment with Saxenda should be discontinued after 12 weeks on the 3. 0 mg/day dose if patients have not lost at least 5% of their initial body weight.
Victoza is indicated for the treatment of adults, adolescents and children aged 10 years and above with insufficiently controlled type 2 diabetes mellitus as an adjunct to diet and exerciseas monotherapy when metformin is considered inappropriate due to intolerance or contraindicationsin addition to other medicinal products for the treatment of diabetes. For study results with respect to combinations, effects on glycaemic control and cardiovascular events, and the populations studied.
Treatment of obesity
Treatment of type II diabetes mellitus

Livertox Summary

Liraglutide is a recombinant DNA produced polypeptide analogue of human glucagon-like peptide-1 (GLP-1) which is used in combination with diet and exercise in the therapy of type 2 diabetes, either alone or in combination with other antidiabetic agents. There have been no published reports of hepatotoxicity attributed to liraglutide therapy.

Drug Classes

Antidiabetic Agents

Therapeutic Uses

Hypoglycemic Agents
Victoza is indicated as an adjunct to diet and exercise to improve glycemic control in adults with type 2 diabetes mellitus. /Included in US product label/
Because of the uncertain relevance of the rodent thyroid C-cell tumor findings to humans, prescribe Victoza only to patients for whom the potential benefits are considered to outweigh the potential risk. Victoza is not recommended as first-line therapy for patients who have inadequate glycemic control on diet and exercise. ... Victoza is not a substitute for insulin. Victoza should not be used in patients with type 1 diabetes mellitus or for the treatment of diabetic ketoacidosis, as it would not be effective in these settings.
EXPL THER: According to World Health Organization estimates, type 2 diabetes (T2D) is an epidemic (particularly in under developed countries) and a socio-economic challenge. This is even more relevant since increasing evidence points to T2D as a risk factor for Alzheimer's disease (AD), supporting the hypothesis that AD is a "type 3 diabetes" or "brain insulin resistant state". Despite the limited knowledge on the molecular mechanisms and the etiological complexity of both pathologies, evidence suggests that neurodegeneration/death underlying cognitive dysfunction (and ultimately dementia) upon long-term T2D may arise from a complex interplay between T2D and brain aging. Additionally, decreased brain insulin levels/signaling and glucose metabolism in both pathologies further suggests that an effective treatment strategy for one disorder may be also beneficial in the other. In this regard, one such promising strategy is a novel successful anti-T2D class of drugs, the glucagon-like peptide-1 (GLP-1) mimetics (e.g. exendin-4 or liraglutide), whose potential neuroprotective effects have been increasingly shown in the last years. In fact, several studies showed that, besides improving peripheral (and probably brain) insulin signaling, GLP-1 analogs minimize cell loss and possibly rescue cognitive decline in models of AD, Parkinson's (PD) or Huntington's disease. Interestingly, exendin-4 is undergoing clinical trials to test its potential as an anti-PD therapy. Herewith, we aim to integrate the available data on the metabolic and neuroprotective effects of GLP-1 mimetics in the central nervous system (CNS) with the complex crosstalk between T2D-AD, as well as their potential therapeutic value against T2D-associated cognitive dysfunction. C

Pharmacology

Liraglutide is a long-acting, fatty acylated glucagon-like peptide-1 (GLP-1) analog administered subcutaneously, with antihyperglycemic activity. Liraglutide's prolonged action and half-life of 11-15 hours are attributed to the attachment of the fatty acid palmitic acid to GLP-1 that reversibly binds to albumin. Albumin binding protects liraglutide from immediate degradation and elimination and causes GLP-1 to be released from abumin in a slow and consistent manner. This agent may cause thyroid C-cell tumors and increases the risk of acute pancreatitis.

MeSH Pharmacological Classification

Hypoglycemic Agents

ATC Code

A10BJ02
A10
A - Alimentary tract and metabolism
A10 - Drugs used in diabetes
A10B - Blood glucose lowering drugs, excl. insulins
A10BJ - Glucagon-like peptide-1 (glp-1) analogues
A10BJ02 - Liraglutide

Mechanism of Action

Liraglutide is an acylated synthetic glucagon-like peptide-1 analog. Liraglutide is an agonist of the glucagon-like peptide-1 receptor which is coupled to adenylate cyclase. The increase in cyclic AMP stimulates the glucose dependant release of insulin, inhibits the glucose dependant release of glucagon, and slows gastric emptying to increase control of blood sugar.
Liraglutide is an acylated, long-acting, human glucagon-like peptide-1 (GLP-1) receptor agonist; the synthetic (recombinant DNA origin) peptide precursor of liraglutide has 97% amino acid sequence homology to endogenous human GLP-1-(7-37). Liraglutide is prepared by attaching palmitic acid with a glutamic acid spacer on the lysine residue at position 26 of the peptide precursor. GLP-1-(7-37) represents less than 20% of total circulating endogenous GLP-1. Like GLP-1-(7-37), liraglutide activates the GLP-1 receptor in pancreatic beta cells. Liraglutide also increases intracellular cyclic 3',5'-adenosine monophosphate (cAMP) leading to insulin release in the presence of elevated glucose concentrations. This insulin secretion subsides as blood glucose concentrations decrease and approach euglycemia. In addition, liraglutide suppresses glucagon secretion in a glucose-dependent manner but does not impair normal glucagon response to hypoglycemia. Liraglutide delays gastric emptying, reducing the rate at which postprandial glucose appears in the circulation. As a result of these actions resulting in increased insulin secretion, suppression of glucagon secretion, and delays in gastric emptying, liraglutide effectively reduces fasting and postprandial plasma glucose concentrations in patients with type 2 diabetes mellitus.
Liraglutide is a glucagon-like peptide-1 (GLP-1) mimetic used for the treatment of Type 2 diabetes. Similar to the actions of endogenous GLP-1, liraglutide potentiates the post-prandial release of insulin, inhibits glucagon release and increases satiety. Recent epidemiological studies and clinical trials have suggested that treatment with GLP-1 mimetics may also diminish the risk of cardiovascular disease in diabetic patients. The mechanism responsible for this effect has yet to be determined; however, one possibility is that they might do so by a direct effect on vascular endothelium. Since low grade inflammation of the endothelium is an early event in the pathogenesis of atherosclerotic cardiovascular disease (ASCVD), we determined the effects of liraglutide on inflammation in cultured human aortic endothelial cells (HAECs). Liraglutide reduced the inflammatory responses to TNFalpha and LPS stimulation, as evidenced by both reduced protein expression of the adhesion molecules VCAM-1 and E-Selectin, and THP-1 monocyte adhesion. This was found to result from increased cell Ca2+ and several molecules sensitive to Ca2+ with known anti inflammatory actions in endothelial cells, including CaMKKbeta, CaMKI, AMPK, eNOS and CREB. Treatment of the cells with STO-609, a CaMKK inhibitor, diminished both the activation of AMPK, CaMKI and the inhibition of TNFa and LPS-induced monocyte adhesion by liraglutide. Likewise, expression of an shRNA against AMPK nullified the anti-inflammatory effects of liraglutide. The results indicate that liraglutide exerts a strong anti-inflammatory effect on HAECs. They also demonstrate that this is due to its ability to increase intracellular Ca2+ and activate CAMKKbeta, which in turn activates AMPK.
In vivo, liraglutide lowers blood glucose and body weight in a number of diabetic and obese models using rodents, pigs and monkeys. The mechanism of action in vivo involved glucose-dependent increase in insulin secretion, lowered glucagon secretion, decreased gastric emptying, loss of body fat, lowered food intake, altered food preference, and maintained energy expenditure. The mechanism of action is consistent with a specific GLP-1 effect.
Liraglutide is a long-acting GLP-1 analogue, designed to bind to albumin as the main molecular mechanism of protraction. In vitro, this was shown in the receptor cAMP as well as binding assay where addition of albumin right-shifted the dose-response and/or binding curve. The apparent reduced potency of liraglutide underlines that only the free fraction of liraglutide is responsible for its pharmacological effect in vitro as well as in vivo. Furthermore, liraglutide in a pharmaceutical solution forms a micell-like heptamer which may contribute to the slow absorption from the subcutis.

Pictograms

Health Hazard

Health Hazard

Other CAS

204656-20-2

Absorption Distribution and Excretion

Bioavailability of liraglutide after subcutaneous injection is approximately 55% and maximum concentrations are reached after 11.7 hours.
6% excreted in urine and 5% excreted in feces.
13L.
1.2L/h.
The mean apparent volume of distribution after subcutaneous administration of Victoza 0.6 mg is approximately 13 L. The mean volume of distribution after intravenous administration of Victoza is 0.07 L/kg. Liraglutide is extensively bound to plasma protein (>98%).
Following a 3(H)-liraglutide dose, intact liraglutide was not detected in urine or feces. Only a minor part of the administered radioactivity was excreted as liraglutide-related metabolites in urine or feces (6% and 5%, respectively). The majority of urine and feces radioactivity was excreted during the first 6-8 days. The mean apparent clearance following subcutaneous administration of a single dose of liraglutide is approximately 1.2 L/hr with an elimination half-life of approximately 13 hours, making Victoza suitable for once daily administration.
Following subcutaneous administration, maximum concentrations of liraglutide are achieved at 8-12 hours post dosing. The mean peak (Cmax) and total (AUC) exposures of liraglutide were 35 ng/mL and 960 ng hr/mL, respectively, for a subcutaneous single dose of 0.6 mg. After subcutaneous single dose administrations, Cmax and AUC of liraglutide increased proportionally over the therapeutic dose range of 0.6 mg to 1.8 mg. At 1.8 mg Victoza, the average steady state concentration of liraglutide over 24 hours was approximately 128 ng/mL. AUC0-8 was equivalent between upper arm and abdomen, and between upper arm and thigh. AUC0-8 from thigh was 22% lower than that from abdomen. However, liraglutide exposures were considered comparable among these three subcutaneous injection sites. Absolute bioavailability of liraglutide following subcutaneous administration is approximately 55%.
Liraglutide is a novel once-daily human glucagon-like peptide (GLP)-1 analog in clinical use for the treatment of type 2 diabetes. To study metabolism and excretion of 3(H)-liraglutide, a single subcutaneous dose of 0.75 mg/14.2 MBq was given to healthy males. The recovered radioactivity in blood, urine, and feces was measured, and metabolites were profiled. In addition, 3(H)-liraglutide and [(3)H]GLP-1(7-37) were incubated in vitro with dipeptidyl peptidase-IV (DPP-IV) and neutral endopeptidase (NEP) to compare the metabolite profiles and characterize the degradation products of liraglutide. The exposure of radioactivity in plasma (area under the concentration-time curve from 2 to 24 hr) was represented by liraglutide (> or = 89%) and two minor metabolites (totaling < or =11%). Similarly to GLP-1, liraglutide was cleaved in vitro by DPP-IV in the Ala8-Glu9 position of the N terminus and degraded by NEP into several metabolites. The chromatographic retention time of DPP-IV-truncated liraglutide correlated well with the primary human plasma metabolite [GLP-1(9-37)], and some of the NEP degradation products eluted very close to both plasma metabolites. Three minor metabolites totaling 6 and 5% of the administered radioactivity were excreted in urine and feces, respectively, but no liraglutide was detected. In conclusion, liraglutide is metabolized in vitro by DPP-IV and NEP in a manner similar to that of native GLP-1, although at a much slower rate. The metabolite profiles suggest that both DPP-IV and NEP are also involved in the in vivo degradation of liraglutide. The lack of intact liraglutide excreted in urine and feces and the low levels of metabolites in plasma indicate that liraglutide is completely degraded within the body.
For more Absorption, Distribution and Excretion (Complete) data for Liraglutide (8 total), please visit the HSDB record page.

Metabolism Metabolites

Liraglutide is less sensitive to metabolism than the endogenous GLP-1 and so is more slowly metabolized by dipeptidyl peptidase-4 and neutral endopeptidase to various smaller polypeptides which have not all been structurally determined. A portion of Liraglutide may be completely metabolized to carbon dioxide and water.
The metabolic and excretion patterns were highly similar across species with liraglutide being fully metabolised in the body by sequential cleavage of small peptide fragments and amino acids. The in vitro metabolism studies indicate that the initial metabolism involves cleavage of the peptide backbone with no degradation of the glutamate-palmitic acid side-chain. Mice, rats and monkeys displayed similar plasma profiles and showed no significant gender differences. A higher number of metabolites were observed in plasma from the animal species (especially the rat and monkey) as compared to human plasma. This disparity can partly be explained by differences in the sample preparation as human plasma samples were freeze dried prior to analysis causing a removal of volatile metabolites (including tritiated water). All detected metabolites were minor and obtained in low amount (<15%) and therefore no structural identification of these was performed. This is acceptable since the metabolites are only formed in low amounts and since the metabolites are expected to resemble endogenous substances with well-known metabolic pathways
During the initial 24 hours following administration of a single 3(H)-liraglutide dose to healthy subjects, the major component in plasma was intact liraglutide. Liraglutide is endogenously metabolized /SRP: in a manner similar to large proteins/ without a specific organ as a major route of elimination.

Wikipedia

Liraglutide
Benzilone

FDA Medication Guides

Victoza
Liraglutide Recombinant
SOLUTION;SUBCUTANEOUS
NOVO NORDISK INC
07/05/2023

Drug Warnings

/BOXED WARNING/ WARNING: RISK OF THYROID C-CELL TUMORS. Liraglutide causes dose-dependent and treatment-duration-dependent thyroid C-cell tumors at clinically relevant exposures in both genders of rats and mice. It is unknown whether Victoza causes thyroid C-cell tumors, including medullary thyroid carcinoma (MTC), in humans, as human relevance could not be ruled out by clinical or nonclinical studies. Victoza is contraindicated in patients with a personal or family history of MTC and in patients with Multiple Endocrine Neoplasia syndrome type 2 (MEN 2). Based on the findings in rodents, monitoring with serum calcitonin or thyroid ultrasound was performed during clinical trials, but this may have increased the number of unnecessary thyroid surgeries. It is unknown whether monitoring with serum calcitonin or thyroid ultrasound will mitigate human risk of thyroid C-cell tumors. Patients should be counseled regarding the risk and symptoms of thyroid tumors.
There have been postmarketing reports of serious hypersensitivity reactions (e.g., anaphylactic reactions and angioedema) in patients treated with Victoza. If a hypersensitivity reaction occurs, the patient should discontinue Victoza and other suspect medications and promptly seek medical advice.
Based on spontaneous postmarketing reports, acute pancreatitis, including fatal and non-fatal hemorrhagic or necrotizing pancreatitis, has been observed in patients treated with Victoza. After initiation of Victoza, observe patients carefully for signs and symptoms of pancreatitis (including persistent severe abdominal pain, sometimes radiating to the back and which may or may not be accompanied by vomiting). If pancreatitis is suspected, Victoza should promptly be discontinued and appropriate management should be initiated. If pancreatitis is confirmed, Victoza should not be restarted. Consider antidiabetic therapies other than Victoza in patients with a history of pancreatitis.
In postmarketing reports, acute renal failure and worsening of chronic renal failure (which may require hemodialysis) have been reported with liraglutide. Some of these events occurred in patients without known underlying renal disease. Most of these events occurred in patients experiencing nausea, vomiting, diarrhea, or dehydration. Some of these events occurred in patients receiving liraglutide in combination with one or more agents known to affect renal function or hydration status. Liraglutide has not been found to be directly nephrotoxic in preclinical or clinical studies. Renal effects usually have been reversible with supportive treatment and discontinuance of potentially causative agents, including liraglutide. Clinicians should use caution when initiating liraglutide or escalating dosage in patients with renal impairment.
For more Drug Warnings (Complete) data for Liraglutide (15 total), please visit the HSDB record page.

Biological Half Life

Terminal half life of 13 hours.
The terminal half-life of liraglutide seems to be similar in pigs (approximately 14 hr) and humans (approximately 15 hr) while shorter in mice, rats, rabbits and monkeys (4-8 hr). Several studies in monkeys, pigs and humans indicated that extravascular administration (SC and pulmonary) of liraglutide prolongs the terminal half-life as compared to intravenous (IV) administration. Furthermore, the terminal half-life seemed also to be prolonged by repeated dosing in rats, monkeys, pigs and humans. This tendency was not apparent for mice and rabbits.
elimination half-life ... approximately 13 hours

Use Classification

Human drugs -> Drugs used in diabetes -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: L. B. Knudsen et al., World Intellectual Property Organization patent 9808871; idem et al., United States of America patent 6268343 (1998, 2001 both to Novo Nordisk).

General Manufacturing Information

Acylated derivative of glucagen-like peptide

Storage Conditions

Prior to first use, Victoza should be stored in a refrigerator between 36 °F to 46 °F (2 °C to 8 °C). Do not store in the freezer or directly adjacent to the refrigerator cooling element. Do not freeze Victoza and do not use Victoza if it has been frozen. After initial use of the Victoza pen, the pen can be stored for 30 days at controlled room temperature (59 °F to 86 °F; 15 °C to 30 °C) or in a refrigerator (36 °F to 46 °F; 2 °C to 8 °C). Keep the pen cap on when not in use. Victoza should be protected from excessive heat and sunlight. Always remove and safely discard the needle after each injection and store the Victoza pen without an injection needle attached. This will reduce the potential for contamination, infection, and leakage while also ensuring dosing accuracy.

Interactions

A single dose of an oral contraceptive combination product containing 0.03 mg ethinylestradiol and 0.15 mg levonorgestrel was administered under fed conditions and 7 hours after the dose of Victoza at steady state. Victoza lowered ethinylestradiol and levonorgestrel Cmax by 12% and 13%, respectively. There was no effect of Victoza on the overall exposure (AUC) of ethinylestradiol. Victoza increased the levonorgestrel AUC0-8 by 18%. Victoza delayed Tmax for both ethinylestradiol and levonorgestrel by 1.5 hr.
A single dose of digoxin 1 mg was administered 7 hours after the dose of Victoza at steady state. The concomitant administration with Victoza resulted in a reduction of digoxin AUC by 16%; Cmax decreased by 31%. Digoxin median time to maximal concentration (Tmax) was delayed from 1 hr to 1.5 hr.
A single dose of lisinopril 20 mg was administered 5 minutes after the dose of Victoza at steady state. The co-administration with Victoza resulted in a reduction of lisinopril AUC by 15%; Cmax decreased by 27%. Lisinopril median Tmax was delayed from 6 hr to 8 hr with Victoza.
Victoza did not change the overall exposure (AUC) of griseofulvin following co-administration of a single dose of griseofulvin 500 mg with Victoza at steady state. Griseofulvin Cmax increased by 37% while median Tmax did not change.
For more Interactions (Complete) data for Liraglutide (8 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023
1: Bruen R, Curley S, Kajani S, Crean D, O'Reilly ME, Lucitt MB, Godson CG, McGillicuddy FC, Belton O. Liraglutide dictates macrophage phenotype in apolipoprotein E null mice during early atherosclerosis. Cardiovasc Diabetol. 2017 Nov 6;16(1):143. doi: 10.1186/s12933-017-0626-3. PubMed PMID: 29110715; PubMed Central PMCID: PMC5674826.
2: Mann JFE, Ørsted DD, Brown-Frandsen K, Marso SP, Poulter NR, Rasmussen S, Tornøe K, Zinman B, Buse JB; LEADER Steering Committee and Investigators. Liraglutide and Renal Outcomes in Type 2 Diabetes. N Engl J Med. 2017 Aug 31;377(9):839-848. doi: 10.1056/NEJMoa1616011. PubMed PMID: 28854085.
3: von Scholten BJ, Persson F, Rosenlund S, Hovind P, Faber J, Hansen TW, Rossing P. The effect of liraglutide on renal function: A randomized clinical trial. Diabetes Obes Metab. 2017 Feb;19(2):239-247. doi: 10.1111/dom.12808. Epub 2016 Nov 21. PubMed PMID: 27753201.
4: Whitten JS. Liraglutide (Saxenda) for Weight Loss. Am Fam Physician. 2016 Jul 15;94(2):161-6. Review. PubMed PMID: 27419334.
5: Marso SP, Daniels GH, Brown-Frandsen K, Kristensen P, Mann JF, Nauck MA, Nissen SE, Pocock S, Poulter NR, Ravn LS, Steinberg WM, Stockner M, Zinman B, Bergenstal RM, Buse JB; LEADER Steering Committee; LEADER Trial Investigators. Liraglutide and Cardiovascular Outcomes in Type 2 Diabetes. N Engl J Med. 2016 Jul 28;375(4):311-22. doi: 10.1056/NEJMoa1603827. Epub 2016 Jun 13. PubMed PMID: 27295427; PubMed Central PMCID: PMC4985288.
6: Jacobsen LV, Flint A, Olsen AK, Ingwersen SH. Liraglutide in Type 2 Diabetes Mellitus: Clinical Pharmacokinetics and Pharmacodynamics. Clin Pharmacokinet. 2016 Jun;55(6):657-72. doi: 10.1007/s40262-015-0343-6. Review. PubMed PMID: 26597252; PubMed Central PMCID: PMC4875959.

Explore Compound Types